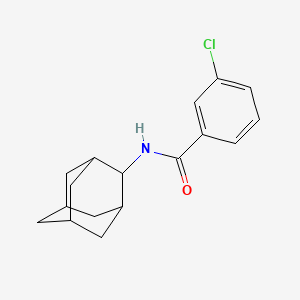

N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE

Description

Significance of Adamantane (B196018) Derivatives in Medicinal Chemistry and Drug Discovery Research

Historical Context of Adamantane Scaffolds in Bioactive Molecules

The journey of adamantane in medicinal chemistry began shortly after its isolation from crude oil in 1933 and the development of an efficient, scalable synthesis by Paul von Ragué Schleyer in 1957. nih.govpublish.csiro.au This newfound availability spurred intense investigation into its chemical and biological properties. wikipedia.orgtaylorandfrancis.com The first landmark application of an adamantane derivative in medicine was the discovery of the antiviral activity of 1-aminoadamantane, or Amantadine (B194251), in the 1960s. mdpi.compsychonautwiki.orgnih.gov Initially developed for activity against the influenza A virus, Amantadine was later serendipitously found to possess dopaminergic properties, leading to its use in treating Parkinson's disease. publish.csiro.aupsychonautwiki.org

This initial success paved the way for a host of other adamantane-containing drugs. nih.gov The development of derivatives like Rimantadine (B1662185) and Tromantadine further solidified the role of the adamantane cage as a key pharmacophore in antiviral therapy. nih.govnih.gov In the realm of neurodegenerative diseases, Memantine (B1676192) (1-amino-3,5-dimethyladamantane) was developed as a moderate-affinity, non-competitive NMDA receptor antagonist for the treatment of Alzheimer's disease. nih.govnih.gov More recently, the adamantane scaffold has been incorporated into drugs for other conditions, such as the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin for type 2 diabetes, and Adapalene for the topical treatment of acne. researchgate.netnih.govmdpi.com

| Compound Name | Year of Introduction/Key Discovery | Therapeutic Area |

|---|---|---|

| Amantadine | 1960s | Antiviral (Influenza A), Parkinson's Disease psychonautwiki.orgnih.gov |

| Rimantadine | 1993 (FDA Approval) | Antiviral (Influenza A) taylorandfrancis.comnih.gov |

| Memantine | 2003 (FDA Approval) | Alzheimer's Disease nih.govnih.gov |

| Adapalene | 1996 (FDA Approval) | Dermatology (Acne) nih.govmdpi.com |

| Vildagliptin | 2007 (EU Approval) | Type 2 Diabetes nih.govmdpi.com |

| Saxagliptin | 2009 (FDA Approval) | Type 2 Diabetes nih.govmdpi.com |

Rationale for Investigating Substituted Benzamide (B126) Moieties

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.netwalshmedicalmedia.com Its prevalence is due to its chemical stability and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors. researchgate.net Substituted benzamides exhibit a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netacs.orgontosight.ai

For example, amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides that act as selective dopamine (B1211576) D2/D3 receptor antagonists and are used as antipsychotic agents. nih.gov The 3-chloro substitution on the benzamide ring, as seen in the target compound, is a common feature in bioactive molecules. ontosight.aiontosight.aichembk.com The chlorine atom can modulate the electronic properties of the aromatic ring and the acidity of the amide proton, potentially influencing binding affinity and pharmacokinetic properties. ontosight.ai Derivatives of 3-chlorobenzamide (B146230) have been explored for various applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals, and have been studied for potential antibacterial and antifungal activities. ontosight.ai The combination of this well-established pharmacophore with the unique adamantane scaffold provides a clear rationale for investigating compounds like N-(adamantan-2-yl)-3-chlorobenzamide for novel biological activities.

Overview of the Adamantane-Benzamide Structural Class in Academic Literature

The conjugation of an adamantane group to a benzamide or a related amide structure has been explored in various research contexts, leading to a diverse class of molecules with demonstrated biological potential. These studies leverage the lipophilic and rigid nature of the adamantane cage to enhance or modify the activity of the core amide pharmacophore.

Structural Diversity and Functional Relevance of Related Analogues

The literature contains numerous examples of adamantane-amide conjugates, although most feature the adamantyl group attached at the 1-position (a bridgehead carbon). These compounds have been synthesized and evaluated for a range of biological activities, most notably as antimicrobial and anti-proliferative agents.

For instance, various N-(adamantan-1-yl)amides and related structures have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov Other studies have focused on adamantane-containing thiosemicarbazides, which can be considered structural bioisosteres of amides. The condensation of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aldehydes has yielded derivatives with potent antifungal activity against Candida albicans and significant anti-proliferative effects against several human tumor cell lines. nih.gov Similarly, adamantane-thiazole derivatives have been synthesized and shown to possess broad-spectrum antibacterial and antifungal properties, as well as potent inhibitory activity against cancer cell lines. researchgate.net

The synthesis of these adamantane-amide structures is often straightforward, typically involving the reaction of an adamantyl amine with a carboxylic acid derivative or an adamantyl isothiocyanate with an amine, followed by further chemical modification. nih.govstrath.ac.uknih.govresearchgate.net

| Analogue Class | General Structure | Reported Biological Activity | Reference |

|---|---|---|---|

| N-(Adamantan-1-yl) Phthalimides | Adamantane linked to a phthalimide (B116566) (amide) structure | Antibacterial (e.g., against S. aureus) | nih.gov |

| Adamantane-Thiosemicarbazones | Adamantane linked via a thiourea (B124793) to an arylidene group | Antifungal, Anti-proliferative | nih.gov |

| Adamantane-Carbothioimidates | Adamantane linked to a piperidine-carbothioimidate | Broad-spectrum antibacterial, Anti-proliferative | nih.gov |

| N-(Adamantan-1-yl) Thiazol-imines | Adamantane linked to a diarylthiazol-imine structure | Antibacterial, Antifungal, Anti-proliferative | researchgate.net |

Current Gaps and Future Directions in Research on this compound and its Analogues

Despite the extensive research into adamantane-based compounds, a significant gap exists in the literature regarding this compound specifically. The vast majority of published work focuses on derivatives functionalized at the adamantane 1-position (the bridgehead carbon). strath.ac.uknih.gov Research on analogues functionalized at the 2-position (a secondary carbon) is considerably less common.

This lack of data represents a clear opportunity for future research. The stereoelectronic properties of the 2-adamantyl group differ significantly from the 1-adamantyl group. While the 1-position offers a direct, sterically demanding attachment point, the 2-position provides a different spatial vector for the substituent relative to the adamantane core. This variation in three-dimensional structure could lead to novel interactions with biological targets, potentially resulting in a different pharmacological profile, improved selectivity, or a novel mechanism of action compared to the more studied 1-isomers.

The synthesis and biological evaluation of N-(adamantan-2-yl) amides are indeed being pursued, as evidenced by a study on a nickel (II) complex containing a 5-acetyl-N-(adamantan-2-yl)thiophene-2-carboxamide ligand, which was investigated for antibacterial, anticancer, and antituberculosis activities. ajchem-a.com This demonstrates the feasibility and interest in exploring the 2-adamantyl isomer in bioactive contexts.

Future research should therefore focus on:

Chemical Synthesis: Developing and optimizing a synthetic route to produce this compound in high purity and yield.

Biological Screening: Evaluating the compound across a wide range of biological assays, including antimicrobial, anti-proliferative, antiviral, and enzyme inhibition screens, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by varying the substitution on the benzamide ring and comparing their activity to the corresponding 1-adamantyl isomers. This would provide crucial insights into the importance of the adamantane attachment point for biological activity.

Computational Modeling: Using molecular docking and other computational tools to predict potential biological targets and rationalize the experimental findings from SAR studies.

By addressing these research gaps, the scientific community can fully explore the potential of the adamantane-2-yl scaffold in medicinal chemistry and determine the unique value of this compound and its analogues as tools for chemical biology and as leads for future drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKTNOBTJTZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of N Adamantan 2 Yl 3 Chlorobenzamide

Strategies for the Synthesis of Adamantane-Substituted Benzamides

The creation of the amide bond between a bulky amine like 2-aminoadamantane and a carboxylic acid such as 3-chlorobenzoic acid is a pivotal step in the synthesis of the target compound. Both conventional and modern synthetic techniques can be employed to achieve this transformation efficiently.

Conventional Synthetic Routes for Amide Bond Formation

Conventional methods for amide bond formation typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net These well-established routes are widely used in both laboratory and industrial settings. ucl.ac.uk

One of the most common approaches is the conversion of the carboxylic acid (3-chlorobenzoic acid) into a more reactive acyl halide, typically an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-chlorobenzoyl chloride can then react readily with 2-aminoadamantane, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Alternatively, a vast array of coupling reagents can be used to directly mediate the condensation of a carboxylic acid and an amine. nih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is susceptible to aminolysis. These methods are generally mild and tolerate a wide range of functional groups.

Below is a table summarizing common coupling reagents used for amide synthesis.

| Coupling Reagent Class | Examples | Activating Mechanism |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Forms an activated ester intermediate. |

| Phosphonium Salts | PyBOP, BOP | Forms an activated ester intermediate. |

| Other | T3P (Propylphosphonic anhydride), CDI (Carbonyldiimidazole) | Forms a mixed anhydride or an acylimidazolide intermediate, respectively. ucl.ac.ukorganic-chemistry.org |

The choice of reagent and reaction conditions is crucial, especially when dealing with sterically hindered amines like 2-aminoadamantane, to ensure high yields and purity. For instance, amidation under Schotten-Baumann conditions, which involves an acyl chloride and an amine in the presence of an aqueous base, is a straightforward method for preparing adamantane-substituted amides. researchgate.net

Novel Approaches and Flow Chemistry Techniques in Adamantane (B196018) Synthesis

Modern synthetic chemistry has seen a shift towards more efficient, safer, and automated processes. europa.eu Flow chemistry, where reactions are performed in continuous streams within a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. researchgate.net These benefits include superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. europa.euresearchgate.net

The synthesis of adamantane derivatives has been successfully adapted to flow chemistry systems. For example, a machine-assisted, telescoped flow procedure has been used to prepare a series of analgesic adamantane derivatives. acs.org This approach allows for multi-step syntheses to be performed in a continuous sequence without isolating intermediates. Similarly, continuous-flow reactions have been investigated for each step in the synthesis of Memantine (B1676192), a drug featuring the adamantane core, demonstrating the feasibility of this technology for manufacturing adamantane-containing compounds. nih.gov Such techniques could be readily applied to the synthesis of N-(adamantan-2-yl)-3-chlorobenzamide, potentially improving yield, safety, and scalability.

Beyond flow chemistry, other novel strategies focus on the efficient construction of the adamantane scaffold itself, starting from simpler monocyclic or bicyclic precursors. mdpi.com These "ground-up" approaches can provide access to specifically substituted adamantane derivatives that are difficult to obtain through direct functionalization of the parent hydrocarbon. mdpi.com

Functionalization and Modification of the Adamantyl Moiety for Research Probes

To develop this compound into a research probe, functional groups must be introduced onto the adamantyl moiety to serve as attachment points for reporter tags or affinity labels. The high C-H bond dissociation energies of adamantane make direct functionalization challenging, but several methods have been developed to overcome this. nih.gov

Radical-based C-H functionalization is an attractive strategy for its atom economy. nih.gov Techniques involving decatungstate photocatalysis or the use of phthalimide-N-oxyl (PINO) radicals can generate adamantyl radicals from adamantane itself. nih.gov These radicals can then be trapped by various reagents to install functional groups like carboxylic acids or to form new carbon-carbon bonds. nih.gov

Organometallic chemistry also provides powerful tools for adamantyl functionalization. researchgate.netresearchgate.net Pre-functionalized adamantanes, such as bromo-adamantanes, can be converted into organozinc or organomagnesium reagents. These can then participate in a variety of cross-coupling reactions (e.g., Negishi coupling) to introduce a wide range of substituents, including aryl, alkyl, and heteroatom-containing groups. researchgate.netresearchgate.net

Metabolic studies have shown that the adamantyl moiety is a primary site for oxidative metabolism, often at the bridgehead (tertiary) carbons, but also at the secondary carbons. nih.gov This inherent reactivity can be exploited or mimicked synthetically to introduce hydroxyl groups, which can then be further elaborated into other functionalities for probe development.

Derivatization of the 3-Chlorobenzamide (B146230) Scaffold for Enhanced Research Utility

The 3-chlorobenzamide portion of the molecule also offers multiple opportunities for derivatization to create sophisticated research tools. Modifications can be designed to introduce reporter groups for tracking the molecule or to create affinity probes for identifying its biological targets.

Introduction of Reporter Groups for Mechanistic Studies

Reporter groups are moieties that provide a detectable signal, allowing researchers to visualize or quantify the distribution of a compound in biological systems. Common reporter groups include:

Fluorophores : Fluorescent dyes for imaging applications.

Biotin : A high-affinity tag for purification and detection via streptavidin.

Radioisotopes (e.g., ³H, ¹⁴C, ¹²⁵I): For quantitative analysis in binding assays or autoradiography.

Click Chemistry Handles : Small, inert groups like azides or alkynes that can be selectively reacted with a corresponding partner on a reporter molecule.

These groups can be incorporated into the 3-chlorobenzamide scaffold through various synthetic strategies. For example, the chlorine atom could be replaced with other functionalities via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Alternatively, other positions on the aromatic ring could be functionalized to append a linker attached to the reporter group. The synthesis of various N-substituted benzamide (B126) derivatives often involves multi-step sequences where functional groups are introduced onto the benzoyl ring before the final amide coupling step. researchgate.netmdpi.com

Synthesis of Affinity Probes for Target Identification

Affinity probes are essential tools for identifying the specific proteins or other biomolecules with which a compound interacts. These probes are designed to bind to their target and then form a permanent, covalent bond upon activation by an external trigger, such as light.

Photoaffinity Labeling (PAL) is a widely used technique. A photoreactive group, such as a diazirine or an aryl azide, is incorporated into the molecule's structure. Upon irradiation with UV light, this group generates a highly reactive carbene or nitrene species that covalently crosslinks the probe to any nearby molecules, including its specific binding partner. nih.gov Benzamide-based photoreactive probes have been successfully designed and synthesized to study enzymes like histone deacetylases (HDACs), demonstrating the utility of this scaffold for creating such tools. nih.gov

A more recent innovation is Electroaffinity Labeling (ECAL) , which uses a small, redox-active diazetidinone (DZE) group. chemrxiv.org This group can be activated electrochemically to initiate covalent protein labeling. The DZE functional group can be conveniently attached to a ligand of interest through standard amide bond formation, making it a viable strategy for converting this compound into an ECAL probe. chemrxiv.org

The table below outlines examples of functional groups used in affinity probes.

| Affinity Labeling Technique | Photoreactive/Redox-Active Group | Activation Method |

| Photoaffinity Labeling | Aryl Azide, Diazirine, Benzophenone | UV Light |

| Electroaffinity Labeling | Diazetidinone (DZE) | Electrochemical Potential |

By employing these derivatization strategies, this compound can be transformed from a simple chemical entity into a suite of powerful chemical biology tools for elucidating its mechanism of action and identifying its molecular targets.

Computational Chemistry and in Silico Investigations of N Adamantan 2 Yl 3 Chlorobenzamide

Molecular Modeling Approaches for Ligand-Target Interactions

Molecular modeling is a cornerstone of modern drug discovery and development, enabling the simulation and prediction of how a small molecule like N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE might interact with biological macromolecules.

Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csic.esmdpi.com In the context of this compound, docking simulations can be employed to identify potential protein targets and elucidate the specific binding modes. The adamantane (B196018) cage provides a rigid, lipophilic scaffold that can fit into hydrophobic pockets of a protein's binding site, while the chlorobenzamide moiety can form hydrogen bonds and other polar interactions. acs.org

Docking studies on similar adamantane derivatives have shown their potential to bind to various enzymes, suggesting that this compound could also exhibit inhibitory activity against a range of biological targets. csic.esksu.edu.sa The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses and a scoring function that ranks them based on their predicted binding affinity.

Illustrative Docking Simulation Results:

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Hydrophobic channel | -8.5 | Tyr385, Arg513, Val523 |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Catalytic site | -9.2 | Ser170, Tyr183, Val227 |

| Soluble Epoxide Hydrolase (sEH) | Catalytic pocket | -7.9 | Asp335, Trp336, Arg402 |

Note: The data in this table is illustrative and represents the type of information that would be generated from docking simulations.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, allowing for the study of its conformational changes and stability over time. tandfonline.com Following docking, an MD simulation can be performed on the most promising this compound-protein complex to assess the stability of the predicted binding pose. ksu.edu.sa These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of the ligand and the protein, as well as the nature and duration of their interactions.

MD simulations on benzamide (B126) derivatives have been used to understand the stability of protein-ligand complexes. rsc.org For this compound, MD simulations could reveal important information about the role of water molecules in the binding site and the energetic contributions of different types of interactions. tandfonline.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule.

Conformational Analysis and Energy Landscapes

Understanding the energy landscape of this compound can help in predicting which conformation is likely to be bioactive. pharmaguideline.com The relative energies of different conformers can be calculated, providing insights into their populations at a given temperature.

Illustrative Conformational Analysis Data:

| Conformer | Dihedral Angle (°C-N-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | 25.3 | 2.5 |

| 3 | -95.8 | 5.1 |

Note: The data in this table is illustrative and represents the type of information that would be generated from conformational analysis.

Prediction of Reactive Sites and Chemical Transformations

Quantum chemical calculations can be used to predict the reactivity of this compound. tandfonline.com Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's chemical reactivity and kinetic stability. acs.org

This information is valuable for understanding potential metabolic transformations of the compound in a biological system. For instance, the calculations could predict which parts of the molecule are most susceptible to oxidation by metabolic enzymes. researchgate.net

Chemoinformatics and Virtual Screening Methodologies

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key chemoinformatic technique used in drug discovery to identify promising lead compounds from large libraries of virtual molecules. mdpi.com

Given the structural features of this compound, it could serve as a query molecule for ligand-based virtual screening to identify other compounds with similar properties that might exhibit similar biological activities. researchgate.net Large chemical databases like PubChem can be screened to find molecules with similar 2D or 3D fingerprints. nih.gov

Structure-based virtual screening could also be employed, where a library of compounds is docked into the binding site of a known or putative protein target. als-journal.com This approach can help in identifying novel scaffolds that could potentially bind to the target with high affinity. The increasing size and diversity of virtual screening libraries offer a vast chemical space to explore for new drug candidates. nih.gov

Ligand-Based Virtual Screening for Analogues

Ligand-based virtual screening (LBVS) is a computational technique that leverages the knowledge of a known active compound to identify other molecules with similar properties from large chemical databases. eurekaselect.com The fundamental principle is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov In the context of this compound, LBVS can be employed to discover analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.

The process commences with the selection of this compound as the reference or template structure. A 3D representation of the molecule is generated and optimized to its lowest energy conformation. Subsequently, a set of molecular descriptors is calculated to quantitatively define its physicochemical and structural features. These descriptors can include 2D properties like molecular weight, logP, and topological indices, as well as 3D properties such as molecular shape and pharmacophore features.

A pharmacophore model can be generated based on the key chemical features of this compound that are presumed to be essential for its biological activity. For this compound, a hypothetical pharmacophore model might include a hydrophobic group (the adamantane cage), a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide nitrogen), and an aromatic ring (the chlorophenyl group).

With the template and its descriptors defined, large compound libraries such as ZINC15 or ChEMBL are screened to identify molecules that exhibit a high degree of similarity. mdpi.comnih.gov Similarity searching algorithms compare the descriptors of the database compounds to those of the reference molecule, and a similarity score is calculated for each. Compounds exceeding a predefined similarity threshold are selected as hits.

| Compound ID | Structure | Similarity Score (Tanimoto) | Predicted Activity (Arbitrary Units) | Key Feature Match |

|---|---|---|---|---|

| ZINC12345678 | N-(adamantan-2-yl)-4-fluorobenzamide | 0.85 | 9.2 | Adamantane, Amide, Aromatic Ring |

| CHEMBL987654 | N-(adamantan-2-yl)-3-methylbenzamide | 0.82 | 8.8 | Adamantane, Amide, Aromatic Ring |

| ZINC87654321 | N-(adamantan-1-yl)-3-chlorobenzamide | 0.91 | 9.5 | Adamantane, Amide, Aromatic Ring |

| CHEMBL123789 | N-cyclohexyl-3-chlorobenzamide | 0.75 | 7.5 | Amide, Aromatic Ring |

The identified hits would then be subjected to further computational analysis, such as molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions, before being prioritized for chemical synthesis and biological evaluation. mdpi.com

Structure-Based Virtual Screening for Novel Binding Partners

While LBVS seeks similar molecules, structure-based virtual screening (SBVS) aims to identify novel molecular targets for a given compound. nih.gov This approach requires the 3D structure of potential protein targets, which can be obtained from crystallographic data or generated through homology modeling. SBVS is particularly useful when the biological target of a compound is unknown. For this compound, SBVS could uncover previously unconsidered therapeutic applications.

The initial step in SBVS is the preparation of a library of 3D protein structures. Given the structural motifs present in this compound, potential targets could include enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH), as adamantane derivatives have been shown to inhibit these enzymes. nih.govmdpi.comnih.govnih.govnih.govmdpi.com

The core of SBVS is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com The 3D structure of this compound is docked into the binding site of each protein in the library. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket and calculates the binding affinity for each pose using a scoring function. nih.gov

The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results are then ranked based on these scores, and the top-ranking protein-ligand complexes are visually inspected to analyze the binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| 11β-HSD1 | 2BEL | -9.8 | Tyr183, Ser170 | Hydrogen Bond, Hydrophobic |

| Soluble Epoxide Hydrolase | 1VJ5 | -9.2 | Asp333, Trp334 | Hydrogen Bond, Pi-Stacking |

| p38 MAPK | 3S3I | -8.7 | Met109, Lys53 | Hydrophobic, Hydrogen Bond |

| c-Raf | 3OMV | -8.1 | Val471, Cys532 | Hydrophobic |

The adamantane moiety of this compound is expected to form significant hydrophobic interactions within the binding pockets of target proteins. mdpi.com The amide group can act as both a hydrogen bond donor and acceptor, while the chlorophenyl ring can participate in aromatic interactions such as pi-stacking. The proteins that show the most promising docking scores and interaction profiles would then be considered for experimental validation to confirm the binding and functional effect of this compound.

Structure Activity Relationship Sar Studies for N Adamantan 2 Yl 3 Chlorobenzamide and Its Structural Analogues

Elucidation of Key Pharmacophoric Features within the Adamantane-Benzamide Scaffold

The adamantane-benzamide scaffold serves as a foundational structure for a variety of biologically active molecules. Its efficacy is largely determined by the spatial arrangement of its constituent parts and the nature of its chemical substituents. The rigid, lipophilic adamantane (B196018) cage acts as a crucial anchoring group, influencing the molecule's pharmacokinetic properties and its fit within receptor binding pockets. nih.govpublish.csiro.aumdpi.com

Impact of Adamantane Substitution Position on Biological Activity

The point of attachment on the adamantane cage is a critical determinant of a compound's biological activity. The adamantane structure offers two primary substitution positions: the tertiary bridgehead carbons (e.g., C1, C3, C5, C7) and the secondary methylene (B1212753) carbons (e.g., C2). Most research has focused on derivatives functionalized at the 1-position due to the relative ease of synthesis. nih.gov However, the orientation of the substituent differs significantly between the 1-yl and 2-yl positions, which in turn affects how the molecule interacts with its biological target.

For instance, in the context of anti-influenza A activity, substitutions at the tertiary positions of the amantadine (B194251) nucleus were found to be detrimental to the compound's efficacy. nih.gov While direct SAR studies comparing 1-yl versus 2-yl benzamide (B126) substitution are not extensively detailed in the provided literature, the distinct spatial vectors of the substituent at each position suggest that N-(adamantan-2-yl)benzamides would present a different pharmacological profile compared to their more commonly studied N-(adamantan-1-yl) counterparts. Research on N′-(adamantan-2-ylidene)-substituted benzohydrazides confirms the viability of the 2-position as a point of attachment for developing bioactive compounds. researchgate.net The unique geometry of 2-substituted adamantanes may allow for exploration of different regions within a binding site, potentially leading to altered selectivity or potency.

Comparative SAR Analysis with Known Adamantane-Containing Bioactive Compounds

The adamantane-benzamide scaffold is a common feature in compounds designed to target a range of biological systems. By comparing the SAR of N-(adamantan-2-yl)-3-chlorobenzamide analogues with other adamantane-containing molecules, broader trends in their therapeutic potential can be identified.

Analogues as P2X7 Receptor Antagonists

The P2X7 receptor, a ligand-gated ion channel, is a significant target in the treatment of inflammatory diseases, and adamantane-benzamide derivatives have emerged as potent antagonists. nih.govgoogle.com The adamantane group is a common structural feature in several classes of P2X7 receptor antagonists. nih.govresearchgate.net

A lead adamantanyl benzamide, identified as a potent P2X7R antagonist, became the subject of extensive SAR studies to improve its poor metabolic stability. acs.orgnih.gov Research on related compounds, such as N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), further established the importance of this scaffold. AACBA proved to be a potent inhibitor of the human P2X7 receptor, with IC₅₀ values around 18 nM. nih.govresearchgate.net

Key SAR findings for this class include:

Adamantane Cage: The bulky adamantane group is crucial for activity. Modifications such as the installation of bioisosteric fluorine on the adamantane bridgeheads were well-tolerated and led to compounds with improved metabolic stability and physicochemical properties. acs.orgnih.gov A trifluorinated benzamide analogue demonstrated a tenfold increase in metabolic stability compared to the original lead compound. acs.org

Benzamide Substituents: The substitution pattern on the benzamide ring modulates potency and selectivity. The 2-chloro substituent is a common feature in potent antagonists like AACBA. nih.gov

Linker and Amine Group: The nature of the linker between the adamantane and the benzamide, as well as additional functional groups, significantly impacts activity. In AACBA, the aminopyrrolidinylmethyl group at the 5-position of the benzamide ring is a key feature for its high potency. nih.govresearchgate.net

| Compound | Key Structural Features | Biological Activity (Target) | Key SAR Finding |

|---|---|---|---|

| Adamantanyl benzamide 1 | Adamantane + Benzamide | Potent P2X7R antagonist | Lead compound with poor metabolic stability. acs.orgnih.gov |

| Trifluorinated benzamide 34 | Fluorine on adamantane bridgeheads | P2X7R antagonist | Superior metabolic stability (10x longer than lead) and improved pharmacokinetic profile. acs.orgnih.gov |

| AACBA (GSK314181A) | 1-adamantylmethyl, 2-chloro-benzamide, 5-aminopyrrolidinylmethyl | Potent human P2X7R inhibitor (IC₅₀ ≈ 18 nM) | Demonstrates efficacy in animal models of pain and inflammation. nih.govresearchgate.net |

Analogues as Urease Inhibitors

Adamantane derivatives have also been explored as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori and other bacteria. In this context, adamantane-thiourea conjugates, which are structurally related to benzamides, have shown particular promise.

SAR studies of amantadine-thiourea conjugates revealed several important features:

Alkyl vs. Aryl Substituents: Adamantyl derivatives with alkyl chains were generally found to be more active than their aryl analogues. nih.govresearchgate.net

Benzamide Ring Substitution: Within the aryl series, specific substitutions on the benzamide ring were highly influential. An analogue with a 2-chlorophenyl substitution, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide, was the most efficient inhibitor among the aryl compounds tested, with an IC₅₀ value of 0.0087 µM. nih.govresearchgate.net This highlights the positive contribution of the chloro-substituent, similar to what is seen in P2X7 antagonists.

Linker: The replacement of the amide linker with a thiourea (B124793) group is a common strategy in the design of potent urease inhibitors. nih.govresearchgate.net

| Compound | Key Structural Features | Urease Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | 1-Adamantyl, Thiourea linker, 2-Chlorobenzamide | 0.0087 ± 0.001 µM | nih.gov |

| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | 1-Adamantyl, Thiourea linker, 7-carbon alkyl chain | 0.0085 ± 0.0011 µM | nih.gov |

| Thiourea (Standard Inhibitor) | - | 21.25 ± 0.15 µM | nih.gov |

Design Principles for Optimizing Ligand-Target Specificity and Efficacy in Research Models

Based on the SAR studies of this compound and its analogues, several key principles can be formulated to guide the design of more specific and effective ligands for research and therapeutic development.

Scaffold Rigidity and Lipophilicity: The adamantane moiety provides a rigid, three-dimensional scaffold that can orient pharmacophoric features with minimal conformational flexibility, which is favorable for strong enzyme-inhibitor or receptor-ligand interactions. nih.gov Its lipophilic nature enhances cell membrane permeability, a crucial factor for bioavailability. researchgate.netmdpi.comnih.gov

Systematic Substituent Modification: The biological activity of the adamantane-benzamide scaffold is highly sensitive to the substitution patterns on both the adamantane cage and the benzamide ring. A systematic approach, exploring a matrix of substituents at different positions, is essential for mapping the chemical space and identifying optimal interactions. This can lead to mathematical models that describe the interplay of substituent effects on selectivity. nih.gov

Bioisosteric Replacement: To overcome liabilities such as poor metabolic stability, bioisosteric replacement is a powerful strategy. Replacing hydrogen atoms on the adamantane cage with fluorine, for example, can block metabolic oxidation sites without significantly altering the molecule's shape, leading to improved pharmacokinetic properties. acs.orgnih.gov

Targeted Ligand Design: Optimizing a ligand for a specific target involves understanding the key interactions within the binding site. For instance, incorporating polar, hydrogen-bonding groups on the benzamide ring can enhance affinity for receptors with corresponding donor/acceptor sites. nih.gov The choice of substitution position on the adamantane (1-yl vs. 2-yl) can also be used to probe different regions of the binding pocket and achieve greater specificity.

By applying these design principles, researchers can rationally optimize compounds based on the adamantane-benzamide scaffold to achieve desired levels of potency, selectivity, and drug-like properties for use in various research models. nih.gov

Pharmacological Investigations and Mechanistic Elucidation of N Adamantan 2 Yl 3 Chlorobenzamide

In Vitro Pharmacological Characterization of Related Adamantane-Benzamide Derivatives

The in vitro evaluation of adamantane-benzamide derivatives has revealed significant activity across different biological systems, including purinergic receptors and various enzymes. These studies are crucial for understanding the structure-activity relationships (SAR) and the therapeutic potential of this class of compounds.

Adamantane-benzamide derivatives have been identified as potent antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a role in neuroinflammatory and neurodegenerative diseases. acs.orggoogle.com The parent adamantanyl benzamide (B126) compound, often referred to as compound 1 in hit-to-lead studies, served as a starting point for the development of more stable and potent antagonists. acs.orgscispace.com

Functional assays using HEK293 cells transfected with the human P2X7 receptor (hP2X7R) are commonly employed to determine the inhibitory potency of these compounds. scispace.com The inhibitory concentration (IC50) is a key metric derived from these assays, which often measure the influx of a fluorescent dye like YO-PRO-1 or changes in intracellular calcium levels upon receptor activation by ATP or BzATP. scispace.comnih.gov

Radioligand binding assays are also used to determine the binding affinity (Ki) of these compounds to the receptor. For instance, a tritium-labeled version of a parent benzamide was used to examine the binding affinities of a series of fluorinated benzamide analogues on membranes from hP2X7R HEK-transfected cells. scispace.com These studies showed that while the addition of fluorine atoms to the adamantane (B196018) cage slightly decreased binding affinity, the compounds remained potent antagonists. scispace.com This suggests the adamantane cage plays a critical role by binding to a hydrophobic pocket within the receptor. scispace.com

One notable related compound, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) , demonstrated potent inhibition of both human and rat P2X7 receptors. nih.gov

| Compound | Assay Type | Target | IC50 / Ki Value (nM) |

|---|---|---|---|

| Parent Benzamide (1) | Binding Affinity (Ki) | Human P2X7R | 8.5 |

| Fluorinated Benzamide Analogue | Binding Affinity (Ki) | Human P2X7R | 22 - 32 |

| Parent Benzamide (1) | Calcium Flux | Human P2X7R | 26 |

| Fluorinated Benzamide Analogues | Calcium Flux | Human P2X7R | 10 - 25 |

| AACBA | Calcium Flux | Human P2X7R | ~18 |

| AACBA | YO-PRO-1 Uptake | Human P2X7R | ~85 |

| AACBA | Calcium Flux | Rat P2X7R | 29 |

| AACBA | YO-PRO-1 Uptake | Rat P2X7R | 980 |

Derivatives of adamantane combined with benzamide and thiourea (B124793) moieties have been synthesized and evaluated as potent inhibitors of urease, a nickel-containing metalloenzyme involved in nitrogen metabolism and implicated in various pathologies. nih.govresearchgate.netnih.gov In vitro inhibition assays against Jack bean urease are commonly used to screen these compounds. nih.govresearchgate.net

Several adamantane-thiourea-benzamide hybrids have demonstrated significantly greater potency than the standard inhibitor, thiourea. nih.govresearchgate.net For example, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as a highly efficient inhibitor. nih.govresearchgate.net Kinetic mechanism studies, often analyzed using Lineweaver-Burk plots, have revealed that some of these compounds act as non-competitive inhibitors of urease. nih.govresearchgate.net This mode of inhibition suggests the compound binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. researchgate.net

| Compound | Urease Inhibition IC50 (μM) | Inhibition Type |

|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | 0.0087 ± 0.001 | Not Specified |

| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | 0.0085 ± 0.0011 | Non-competitive |

| Thiourea (Standard) | 21.25 ± 0.15 | Competitive |

The functional consequences of P2X7 receptor antagonism by adamantane-benzamide derivatives are typically assessed by measuring their effects on downstream cellular signaling pathways. google.com Activation of the P2X7 receptor, an ion channel, leads to a rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺, and under sustained activation, the formation of a large, non-selective pore permeable to molecules up to 900 Da, such as the fluorescent dye YO-PRO-1. nih.govresearchgate.net

Therefore, the ability of antagonist compounds to block agonist-induced calcium flux and YO-PRO-1 uptake serves as a direct measure of their functional efficacy. scispace.comnih.gov Studies on compounds like AACBA and various fluorinated adamantane benzamides have demonstrated potent, concentration-dependent inhibition of both calcium flux and dye uptake in cell-based assays. scispace.comnih.gov These results confirm that the compounds effectively block the ion channel and pore-forming functions of the P2X7 receptor, which are central to its role in inflammatory signaling. scispace.comnih.govresearchgate.net

Exploration of Potential Biological Targets and Pathways

The unique physicochemical properties of the adamantane and benzamide moieties suggest that their conjugates could interact with a range of biological targets beyond P2X7 receptors and urease.

The adamantane scaffold is known to be capable of modulating various ion channels, a property that has been exploited in the development of therapeutics for neurodegenerative disorders and viral infections. nih.gov Its bulky, lipophilic nature allows it to interact with hydrophobic regions of ion channel proteins, potentially disrupting transmembrane ion flow. ub.edu

Beyond the well-characterized antagonism of the P2X7 ligand-gated ion channel, related structures have shown activity on other channels. For example, a class of benzamide derivatives has been identified as effective blockers of the Kv1.3 voltage-gated potassium channel, which is a therapeutic target for autoimmune disorders. nih.govresearchgate.net Furthermore, novel adamantane derivatives have been designed as modulators for the thermosensory TRPM8 channel, which is implicated in conditions like cold allodynia. nih.gov These findings suggest that the N-(adamantan-2-yl)-3-chlorobenzamide scaffold may possess the potential to modulate a variety of ion channels, a possibility that warrants further investigation.

The mechanism by which adamantane-benzamide derivatives inhibit enzymes often involves the adamantyl group binding to hydrophobic pockets within or near the enzyme's active site. ub.eduresearchgate.net This "key-lock" or "induced fit" interaction is driven by the lipophilicity of the adamantane cage, which can displace water molecules and form favorable van der Waals contacts. nih.govmdpi.com

In the case of urease inhibition, molecular docking studies support a non-competitive mechanism where the adamantane derivative binds to a site distinct from the catalytic center, inducing a conformational change that inhibits enzyme activity. nih.govresearchgate.net For other enzymes, such as cholinesterases, the large hydrophobic surface of adamantane is ideal for interacting with the hydrophobic lining of the enzyme's deep gorge. researchgate.net Similarly, in studies with cyclin-dependent kinases (CDKs), the adamantane scaffold was shown to fit inside the ATP binding pocket, where it participates in complex stabilization through non-polar interactions. mdpi.com The benzamide portion of the molecule can also contribute to binding through hydrogen bonds and other specific interactions, as demonstrated in a model of benzamide binding to a DNA-related site. nih.gov This dual functionality, with the adamantane group providing a strong hydrophobic anchor and the benzamide providing specificity, underlies the potent enzyme inhibition observed with this class of compounds.

Mechanistic Studies in Cellular Systems

Analysis of Intracellular Signaling Cascades

No published studies were identified that investigated the effects of this compound on specific intracellular signaling pathways. Research into how this compound might modulate the activity of protein kinases, second messengers, or transcription factors is not currently available. Therefore, its impact on cellular functions through the alteration of signaling cascades remains unknown.

Cellular Uptake and Subcellular Localization Studies

There is a lack of available data from studies aimed at understanding how this compound enters cells and where it localizes within the subcellular compartments. Information regarding the mechanisms of its cellular uptake (e.g., passive diffusion, active transport) and its accumulation in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus is not present in the current body of scientific literature.

Advanced Research Methodologies and Emerging Trends in N Adamantan 2 Yl 3 Chlorobenzamide Studies

Applications of Proteomics and Metabolomics in Target Identification

Proteomics and metabolomics offer powerful, unbiased approaches to identify the molecular targets of a compound and understand its impact on cellular physiology. For a compound like N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE, these technologies could be instrumental in moving beyond initial phenotypic screening to a detailed mechanistic understanding.

Proteomics strategies, such as chemical proteomics, could pinpoint the direct protein binding partners of this compound. This often involves immobilizing the compound on a solid support to "fish" for its targets from cell lysates. Subsequent mass spectrometry-based protein identification can reveal novel targets and off-targets, providing crucial insights into its mode of action and potential for polypharmacology.

Metabolomics , the large-scale study of small molecules (metabolites), can provide a functional readout of the physiological state of a cell or organism following treatment with the compound. By analyzing the global metabolic changes induced by this compound, researchers could infer which metabolic pathways are perturbed, indirectly pointing towards the compound's mechanism of action.

A hypothetical application of these techniques to this compound is outlined below:

| Methodology | Application to this compound | Potential Insights |

| Chemical Proteomics | Affinity-based pulldown assays using a biotinylated analogue of the compound. | Direct identification of primary protein targets and binding partners. |

| Expression Proteomics | Quantitative analysis of protein expression changes in cells treated with the compound. | Understanding downstream effects on protein networks and cellular pathways. |

| Metabolite Profiling | Untargeted mass spectrometry to detect changes in the cellular metabolome after exposure. | Identification of perturbed metabolic pathways, revealing functional consequences of target engagement. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-test-learn cycle. For this compound, these computational tools could be leveraged to design novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be trained on existing data from adamantane-based compounds to predict the biological activity of new, virtual analogues of this compound. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.

Generative models , a more recent advancement in AI, can design entirely new molecules with desired properties. By learning from the chemical space around this compound and other bioactive adamantane (B196018) derivatives, these models could propose novel scaffolds that retain key pharmacophoric features while exploring new chemical diversity.

A potential workflow for integrating AI/ML in the study of this compound analogues is presented below:

| AI/ML Technique | Application | Predicted Outcome |

| Machine Learning-based QSAR | Predict the activity of virtual analogues against a specific target. | Prioritized list of compounds for synthesis and experimental testing. |

| Generative Adversarial Networks (GANs) | Design novel molecular structures with predicted high affinity and selectivity. | Discovery of novel chemical scaffolds with potential therapeutic value. |

| Predictive ADMET models | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed analogues. | Early-stage deselection of compounds with unfavorable pharmacokinetic profiles. |

Development of Novel Assay Technologies for High-Throughput Screening of Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. The development of novel assay technologies is crucial for efficiently screening analogues of this compound to identify lead candidates.

Miniaturization and Automation are key trends in HTS, allowing for the screening of hundreds of thousands of compounds in a cost-effective and time-efficient manner. For screening adamantane-based libraries, assays in 384-well or 1536-well formats are becoming standard.

Cell-based phenotypic screening has gained prominence as it allows for the assessment of compound effects in a more physiologically relevant context. High-content imaging and analysis can be used to screen for changes in cellular morphology, protein localization, or other complex phenotypes induced by this compound analogues.

The table below summarizes some novel assay technologies applicable to the high-throughput screening of this compound analogues:

| Assay Technology | Description | Advantages for Screening Analogues |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells. | Provides a rich, multi-parametric readout of compound effects in a cellular context. |

| Label-Free Detection | Technologies like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) that measure binding events without the need for labels. | Enables direct measurement of binding affinity and kinetics, reducing artifacts from fluorescent or radioactive labels. |

| DNA-Encoded Libraries (DELs) | Screening of vast libraries of compounds where each molecule is tagged with a unique DNA barcode. | Allows for the screening of billions of compounds simultaneously, greatly expanding the chemical space explored. |

Conclusion and Future Perspectives for Academic Research on N Adamantan 2 Yl 3 Chlorobenzamide

Summary of Key Research Findings and Methodological Advancements

Research into adamantane-containing compounds has consistently demonstrated their potential across various therapeutic areas. The adamantane (B196018) moiety is recognized for its ability to increase the lipophilicity of a molecule, which can enhance its bioavailability and ability to cross biological membranes. researchgate.netnih.gov This rigid, three-dimensional structure can also facilitate precise interactions with biological targets. publish.csiro.au Benzamide (B126) derivatives, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. farmaciajournal.com

Methodological advancements in the synthesis of adamantane derivatives have focused on improving efficiency and yield. Techniques such as microwave-assisted synthesis have been successfully employed for the preparation of similar compounds, often leading to significantly reduced reaction times and increased yields compared to conventional methods. nih.govresearchgate.net The synthesis of 1,2-disubstituted adamantane derivatives, which are structurally related to the 2-substituted adamantane in the title compound, has also seen significant progress through both total synthesis and ring expansion/contraction reactions. mdpi.com

| Potential Biological Activity | Rationale based on Analogous Compounds | Key Research Findings on Similar Scaffolds |

|---|---|---|

| Antimicrobial | Adamantane-benzamide and adamantane-thiourea derivatives have shown in vitro activity against various bacterial and fungal strains. farmaciajournal.commdpi.com | Compounds have been tested for Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC), with some showing promising results. farmaciajournal.com |

| Antiviral | Amantadine (B194251) and rimantadine (B1662185) are well-known adamantane-based antiviral drugs. wikipedia.org The adamantane scaffold is a key pharmacophore in antiviral drug design. | Research has focused on overcoming resistance to existing adamantane-based antivirals by modifying the core structure. rsc.org |

| Anticancer | Some adamantane derivatives have demonstrated anti-proliferative activity against various cancer cell lines. nih.gov | Studies have explored the structure-activity relationships of adamantane compounds to optimize their anticancer effects. |

| CNS Activity | The adamantane structure is present in drugs targeting the central nervous system, such as memantine (B1676192) for Alzheimer's disease. nih.gov | Research has investigated adamantane derivatives as ligands for NMDA and cannabinoid receptors. publish.csiro.au |

Identification of Promising Avenues for Continued Academic Investigation

Given the limited specific research on N-(adamantan-2-yl)-3-chlorobenzamide, there are numerous promising avenues for future academic investigation. A primary focus should be on the comprehensive evaluation of its biological activity profile.

Initial studies should involve in vitro screening against a wide range of biological targets. Based on the activities of similar compounds, this could include panels of bacteria, fungi, viruses, and cancer cell lines. Further investigation into its potential as a modulator of CNS receptors, such as NMDA, cannabinoid, and sigma receptors, is also warranted due to the prevalence of the adamantane motif in neuroactive drugs. publish.csiro.au

Another key area of research is the exploration of its physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov Understanding how the combination of the adamantane cage and the 3-chlorobenzamide (B146230) moiety affects these properties is crucial for determining its potential as a therapeutic agent.

| Research Avenue | Specific Focus | Potential Impact |

|---|---|---|

| Biological Activity Screening | In vitro testing against antimicrobial, antiviral, and anticancer targets. | Identification of novel therapeutic applications. |

| CNS Receptor Binding Assays | Evaluation of binding affinity and functional activity at NMDA, cannabinoid, and sigma receptors. | Discovery of new treatments for neurological and psychiatric disorders. |

| ADME/Tox Studies | In vitro and in silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Assessment of the compound's drug-likeness and potential for in vivo studies. |

| Development of Chemical Probes | Functionalization of the molecule to create fluorescent or chemiluminescent probes. | Creation of new tools for bioimaging and studying biological processes. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and evaluation of a library of analogues with modifications to the adamantane and benzamide moieties. | Optimization of biological activity and pharmacokinetic properties. |

Broader Implications for Adamantane-Containing Therapeutics and Chemical Probes

The study of this compound and similar compounds has broader implications for the fields of medicinal chemistry and chemical biology. The adamantane scaffold continues to be a valuable tool in drug discovery, offering a "lipophilic bullet" to enhance the pharmacokinetic properties of a molecule. nih.gov Its rigid structure provides a predictable framework for the spatial arrangement of functional groups, which can lead to improved target binding and selectivity. publish.csiro.au

Furthermore, the unique properties of adamantane make it an attractive component for the design of chemical probes. Its ability to be incorporated into various molecular architectures, combined with its stability, allows for the development of robust probes for bioimaging and other applications. mdpi.com Research into adamantane-functionalized molecules can, therefore, not only lead to new therapeutics but also to novel tools for basic scientific research.

The ongoing exploration of adamantane-containing compounds, including this compound, is likely to continue yielding valuable insights into drug design and the development of new chemical entities with diverse biological activities. The versatility of this structural motif ensures its continued relevance in academic and industrial research.

| Adamantane-Containing Drug | Therapeutic Area |

|---|---|

| Amantadine | Antiviral, Parkinson's Disease |

| Rimantadine | Antiviral |

| Memantine | Alzheimer's Disease |

| Saxagliptin | Diabetes |

| Vildagliptin | Diabetes |

| Adapalene | Dermatology (Acne) |

Q & A

Q. What are the established synthetic routes for N-(Adamantan-2-yl)-3-chlorobenzamide, and what analytical methods validate its purity and structure?

Methodological Answer: The compound is typically synthesized via condensation of 3-chlorobenzoyl chloride with 2-aminoadamantane. For example, a copper-catalyzed intermolecular amidation of unactivated alkanes (e.g., adamantane) with benzamide derivatives under optimized conditions (e.g., 100°C in 1,2-dichlorobenzene) yields tertiary and secondary C-H amidation products, with yields up to 23% and 15%, respectively . Structural validation involves:

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å .

- Spectroscopy : ¹H NMR (DMSO-d₆) peaks at δ 10.16 (NH) and 7.96 (aromatic protons) , complemented by FTIR for functional group identification .

- Elemental analysis : Confirmation of C, H, N, and Cl content .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction data are collected using instruments like the Oxford Xcalibur Ruby Gemini diffractometer. Structure solution and refinement rely on the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles absorption corrections and anisotropic displacement parameters . Critical steps include:

- Data integration with CrysAlis RED .

- Validation of hydrogen bonding and torsion angles to ensure geometric accuracy .

Advanced Research Questions

Q. What experimental designs are used to evaluate the anticancer potential of this compound analogs, and how are data contradictions resolved?

Methodological Answer: Cytotoxicity assays against cancer cell lines (e.g., T47D breast cancer cells) employ:

- Dose-response curves : IC₅₀ values calculated via Probit analysis (e.g., BATU-02 and BATU-04 analogs show IC₅₀ values lower than 5-fluorouracil) .

- Triangulation : Combining in silico molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding affinity to targets like estrogen receptors .

- Statistical rigor : Removal of outliers via repeated ANOVA tests and confirmation of reproducibility across multiple cell passages .

Q. How do structural modifications (e.g., chloro-substitution) impact the biological activity of adamantane-based benzamides?

Methodological Answer: Structure-activity relationship (SAR) studies compare:

- Electron-withdrawing groups : 3-chloro substitution enhances cytotoxicity by stabilizing ligand-receptor interactions (e.g., hydrophobic pockets in kinase targets) .

- Adamantane positioning : Secondary C-H amidation (vs. tertiary) reduces steric hindrance, improving solubility and bioavailability .

- Crystallographic data : Hydrogen bonding between the amide group and active-site residues (e.g., Asp/Glu in enzymes) correlates with activity .

Q. What strategies address discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Contradictions in lattice parameters or space groups (e.g., monoclinic vs. triclinic systems) are resolved by:

- Re-refinement : Applying alternative software (e.g., Olex2 vs. SHELXL) to check for overfitting .

- Temperature-dependent studies : Assessing thermal motion effects on bond lengths .

- Cross-validation : Comparing with analogous structures (e.g., N-(benzothiazol-2-yl)-3-chlorobenzamide in space group Pī) .

Methodological Best Practices

Q. How to design a robust in vitro and in silico pipeline for evaluating adamantane derivatives?

Methodological Answer:

- Hybrid workflows : Combine molecular docking (e.g., Glide SP scoring) with cell-based assays (MTT/WST-1) to prioritize candidates .

- Negative controls : Use solvent-only groups and established drugs (e.g., 5-fluorouracil) to normalize cytotoxicity data .

- Data transparency : Report raw diffraction data (e.g., CIF files) and statistical scripts (R/Python) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.